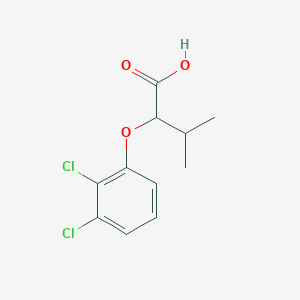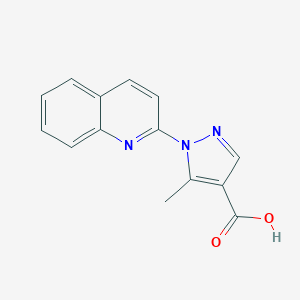
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide, also known as CNPPD, is a synthetic compound that has been widely used in scientific research. This compound has attracted attention due to its unique chemical properties and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide involves the cleavage of the amide bond by proteases. This results in the release of the 4-chloro-3-nitroaniline moiety, which can be detected through UV-Vis spectroscopy. The rate of cleavage can be used to determine the activity of proteases and the effectiveness of inhibitors.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide has been shown to have minimal toxicity and does not exhibit any significant physiological effects. However, it is important to note that the compound has not been extensively tested in vivo and further studies are needed to fully understand its potential effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is its ease of synthesis and purification. The compound is also stable and can be stored for extended periods of time. However, one limitation of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide in scientific research. One potential application is in the development of inhibitors for specific proteases involved in disease processes. N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide can also be used in the development of diagnostic assays for protease activity. Furthermore, the compound can be modified to improve its solubility and bioavailability, which may expand its potential applications.
In conclusion, N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide have been discussed in this paper. While further studies are needed to fully understand the potential of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide, it is clear that this compound has significant potential in various fields of research.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide involves the reaction between 4-chloro-3-nitroaniline and 5-phenyl-2,4-pentadienoyl chloride in the presence of a base. This reaction results in the formation of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide as a yellow solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide has been widely used in scientific research due to its potential applications in various fields. One of the main applications of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is in the field of biochemistry. This compound has been used as a substrate for the detection of protease activity. It has also been used in the development of inhibitors for various enzymes, including caspases and cathepsins.
Propriétés
Nom du produit |
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide |
|---|---|
Formule moléculaire |
C17H13ClN2O3 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
(2E,4E)-N-(4-chloro-3-nitrophenyl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-15-11-10-14(12-16(15)20(22)23)19-17(21)9-5-4-8-13-6-2-1-3-7-13/h1-12H,(H,19,21)/b8-4+,9-5+ |
Clé InChI |
UFDNLXJVOAACOP-KBXRYBNXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)
![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)
![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)










